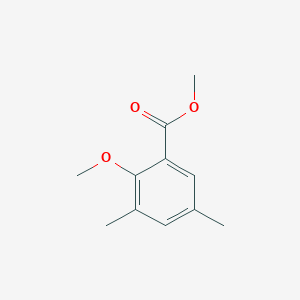
Methyl 2-methoxy-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O3 It is an ester derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-3,5-dimethylbenzoate typically involves the esterification of 2-methoxy-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-methoxy-3,5-dimethylbenzoic acid+methanolacid catalystMethyl 2-methoxy-3,5-dimethylbenzoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester product from the by-products and unreacted starting materials. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-methoxy-3,5-dimethylbenzoic acid.
Reduction: 2-methoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-3,5-dimethylbenzoate in biological systems involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar structure but with two methoxy groups.
Methyl 3,5-dimethylbenzoate: Lacks the methoxy group.
Methyl 2,4-dimethoxybenzoate: Different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-methoxy-3,5-dimethylbenzoate is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-methoxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7-5-8(2)10(13-3)9(6-7)11(12)14-4/h5-6H,1-4H3 |
InChI Key |
OOFHIISKHPNKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















